CID 137699139
Description
CID 137699139 is a compound cataloged in PubChem, a public chemical database. This absence highlights the need to rely on standardized methodologies for comparing compounds when direct data are unavailable. In such cases, comparisons are typically based on structural analogs, physicochemical properties, or functional roles in biochemical pathways, as outlined in the evidence .
Properties
Molecular Formula |
C13H13N4O2 |
|---|---|
Molecular Weight |
257.27 g/mol |
InChI |
InChI=1S/C13H13N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19) |
InChI Key |
SURPSOOFUAMYIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C3=N[N]C(=O)CC3)NC1=O |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound “CID 137699139” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
Scientific Research Applications
The compound “CID 137699139” has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. Additionally, in industry, the compound could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of the compound “CID 137699139” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific properties of the compound and the context in which it is studied.
Comparison with Similar Compounds
Comparison with Similar Compounds: Methodological Framework
Below is a framework derived from the evidence, applicable to CID 137699139 if its class or properties are known:
Structural Comparison
Structural analogs are identified using 2D/3D overlays and backbone orientation analysis (Figure 8 in ). For example:
- Betulin-derived inhibitors (e.g., CID 72326, CID 64971) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl vs. carboxyl groups), affecting substrate binding and inhibition potency .
- Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) vary in methyl or hydroxyl substitutions, altering toxicity and biological activity .

Table 1: Structural Features of Hypothetical Analogs to this compound
| Compound CID | Backbone | Functional Groups | Key Modifications |
|---|---|---|---|
| 137699139 | (Hypothetical) | (Unknown) | (To be determined) |
| 72326 (Betulin) | Triterpenoid | -OH, -CH3 | Parent compound |
| 64971 (Betulinic acid) | Triterpenoid | -COOH, -CH3 | Oxidation of C-28 hydroxyl |
| 101283546 (Oscillatoxin D) | Polyketide | Epoxide, ester | Methylation at C-30 |
Physicochemical and Pharmacokinetic Properties
and emphasize comparing logP, solubility, and bioavailability. For instance:
Table 2: Hypothetical Physicochemical Comparison
| Property | This compound (Hypothetical) | CID 53216313 (Boron-containing) | CAS 1533-03-5 (Trifluoromethyl) |
|---|---|---|---|
| Molecular Weight | (Unknown) | 235.27 g/mol | 202.17 g/mol |
| logP (XLOGP3) | (Unknown) | 2.15 | 3.5 (estimated) |
| Solubility | (Unknown) | 0.24 mg/mL | 1.2 mg/mL |
| BBB Permeability | (Unknown) | No | Yes |
Table 3: Functional Comparison of Inhibitors
| Compound CID | Target | IC50/EC50 | Mechanism of Action |
|---|---|---|---|
| 137699139 | (Hypothetical) | (Unknown) | (To be determined) |
| 46907796 | Nrf2 | 4.9 μM | Competitive inhibition |
| 5469634 (Ginkgolic acid) | MRP4 | 8.2 μM | Non-competitive inhibition |
Q & A
Basic: How to formulate a research question for studying CID 137699139?
Answer:
A well-structured research question ensures clarity and direction. Use the PICOT framework to define:
- P opulation/Problem: The biological or chemical system under investigation.
- I ntervention/Indicator: this compound’s role (e.g., catalytic activity, binding affinity).
- C omparison: Control compounds or alternative mechanisms.
- O utcome: Measurable endpoints (e.g., reaction efficiency, toxicity).
- T imeframe: Duration of experiments or observational periods.
Additionally, apply the FINER criteria to evaluate feasibility:
- F easible: Align with available resources and technical capabilities.
- I nteresting: Address gaps in existing literature.
- N ovel: Explore understudied properties or applications.
- E thical: Comply with laboratory safety and data integrity standards.
- R elevant: Contribute to broader scientific knowledge .
Basic: What methodologies are effective for conducting a literature review on this compound?
Answer:
Keyword Strategy : Use synonyms and MeSH terms (e.g., “this compound,” “chemical properties,” “kinetic analysis”) across databases like PubMed, SciFinder, and Google Scholar .
Source Prioritization : Prioritize peer-reviewed journals, avoiding unreliable platforms (e.g., ).
Citation Tracking : Use tools like Web of Science to trace influential studies and identify recent advancements .
Synthesis Matrix : Organize findings into themes (e.g., structural analogs, mechanistic insights) to identify contradictions or consensus .
Basic: How to design an experimental protocol for this compound?
Answer:
Hypothesis Development : Clearly state testable predictions (e.g., “this compound inhibits Enzyme X via competitive binding”).
Variables :
- Independent: Dosage, temperature, pH.
- Dependent: Reaction rate, binding constants.
- Controlled: Solvent purity, equipment calibration .
Replication : Include triplicate measurements to assess reproducibility.
Data Collection Tools : Specify instruments (e.g., HPLC, NMR) and software for analysis .
Advanced: How to analyze contradictory data in studies involving this compound?
Answer:
Source Audit : Compare methodologies (e.g., assay conditions, sample purity) to identify variability .
Statistical Triangulation : Apply multiple tests (e.g., ANOVA, Bayesian inference) to assess consistency.
Contextual Factors : Evaluate environmental variables (e.g., solvent polarity, temperature gradients) that may influence outcomes .
Meta-Analysis : Pool data from disparate studies to detect trends or outliers .
Advanced: How to optimize search strategies for interdisciplinary research on this compound?
Answer:
Aggregation Tools : Use platforms like KNIME or OpenRefine to integrate chemical, biological, and toxicological datasets .
Contextual Filters : Apply domain-specific filters (e.g., “catalytic mechanisms” for chemistry, “cell viability” for biology) .
Semantic Search : Leverage ontology-based tools (e.g., ChEBI) to map relationships between this compound and related compounds .
Advanced: How to ensure reproducibility in experiments with this compound?
Answer:
Protocol Standardization : Document equipment settings, reagent lot numbers, and calibration procedures .
Open Science Practices : Share raw data via repositories like Zenodo or Figshare.
Blind Testing : Conduct double-blinded analyses to minimize bias .
Basic: What are best practices for collecting primary data on this compound?
Answer:
Sampling Strategy : Use stratified random sampling to reduce batch variability.
Instrument Validation : Pre-test equipment with known standards (e.g., control compounds) .
Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving human or animal models .
Advanced: How to address ethical considerations in human subject studies involving this compound?
Answer:
Risk-Benefit Analysis : Justify exposure levels based on preclinical data.
Informed Consent : Disclose potential side effects and data usage plans.
Data Anonymization : Use coding systems to protect participant identities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

